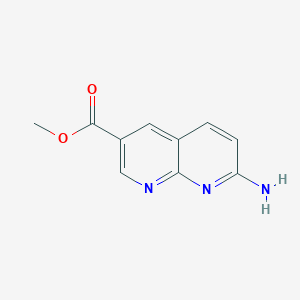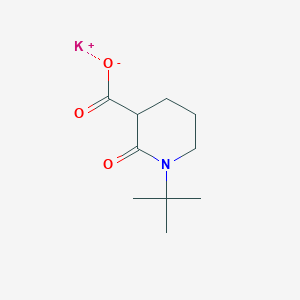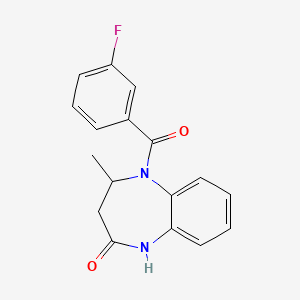
4-chloro-N-ethylaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-ethylaniline, also known as 4-Chloro-2-methylaniline, is an organic compound with the formula CH3C6H3Cl(NH2) . It is a colorless solid and is produced as an intermediate to the pesticide chlordimeform and a precursor to some azo dyes . The compound is highly carcinogenic .
Synthesis Analysis
4-Chloro-N-ethylaniline can be synthesized by the chlorination reaction of N-acetyl toluidine followed by deprotection and separation from the 6-chloro isomer . Other methods include direct nucleophilic substitution, nitroarene reduction, and reactions involving palladium-catalyzed amination .Molecular Structure Analysis
The molecular formula of 4-Chloro-N-ethylaniline is C8H10ClN . Its average mass is 155.625 Da and its monoisotopic mass is 155.050171 Da .Chemical Reactions Analysis
As an organochlorine compound, 4-Chloro-N-ethylaniline can undergo a variety of reactions. These include reactions with secondary amines, primary amines, ammonia equivalents, and hydrazones . It can also participate in reactions involving palladacycles, novel phosphines, and palladium dimers .Physical And Chemical Properties Analysis
4-Chloro-N-ethylaniline has a molecular formula of C8H10ClN and an average mass of 155.625 Da . It is a colorless solid . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
- These crystals exhibit second harmonic generation (SHG) and other nonlinear optical effects, making them valuable for frequency conversion and optical signal processing .
Nonlinear Optical (NLO) Materials
Chlorination and Bromination Reactions
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Anilines, such as 4-chloro-n-ethylaniline hydrochloride, are generally involved in various chemical reactions, including nucleophilic substitution .
Mode of Action
The mode of action of 4-chloro-N-ethylaniline hydrochloride involves its interaction with other compounds in a chemical reaction. For instance, it can participate in nucleophilic substitution reactions . In these reactions, a nucleophile, a species that donates an electron pair, replaces a functional group in a molecule .
Biochemical Pathways
Anilines are known to be involved in various chemical reactions, which can influence multiple biochemical pathways .
Pharmacokinetics
These properties would determine the compound’s bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s participation in chemical reactions can lead to the synthesis of new compounds .
Action Environment
The action, efficacy, and stability of 4-chloro-N-ethylaniline hydrochloride can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other compounds or catalysts .
Propriétés
IUPAC Name |
4-chloro-N-ethylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6,10H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHOAOGOTNQQFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-ethylaniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2839472.png)

![Ethyl 2-[2-[2-(3-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2839477.png)
![2-Oxo-5-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2839478.png)
![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/no-structure.png)
![(2E)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2839483.png)


![Methyl 6-acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2839487.png)


![4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2839491.png)

